molecular formula C9H10N2O2 B8305291 2,3-Dihydro-7-methyl-6-nitroindole

2,3-Dihydro-7-methyl-6-nitroindole

Cat. No. B8305291
M. Wt: 178.19 g/mol
InChI Key: OBNFSXSTQNHDAX-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-methyl-6-nitroindole is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-7-methyl-6-nitroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-7-methyl-6-nitroindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydro-7-methyl-6-nitroindole

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-methyl-6-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3

InChI Key

OBNFSXSTQNHDAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-t-butoxycarbonyl-2,3-dihydro-7-methyl-6-nitroindole (5.00 g, 17.9 mmol), as prepared above (Example 1C), in methylene chloride (75 mL) is slowly added trifluoroacetic acid (15 mL). The reaction is stirred for 1.5 hours then partitioned between 200 mL of methylene chloride and 200 mL of 1 M aqueous sodium hydroxide solution. The methylene chloride layer is collected, dried over magnesium sulfate, filtered and evaporated to dryness on a rotary evaporator to afford 3.1 g of 2,3-dihydro-7-methyl-6-nitroindole as an orange solid (97% yield).
Name
1-t-butoxycarbonyl-2,3-dihydro-7-methyl-6-nitroindole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (270 mL) is added to 2,3-dihydro-7-methylindole (10.2 g, 76.6 mol) and the solution is cooled to approximately 0° C. using an ice water bath. Solid potassium nitrate (8.52 g, 8.43 mmol) is slowly added to this solution while maintaining the temperature of the reaction below 25° C. After stirring for 1.5 hours, the reaction mixture is poured into a 1000-mL beaker packed with ice. The solution is cautiously basified with 50% NaOH solution and extracted with three 250-mL portions of chloroform. The fractions are combined and dried over anhydrous potassium carbonate. The chloroform is removed by rotary evaporation yielding 13.24 g of 2,3-dihydro-7-methyl-6-nitroindole and 2,3-dihydro-7-methyl-4-nitroindole as a bright orange solid (96% yield). The solid is carried on without further purification.
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three

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